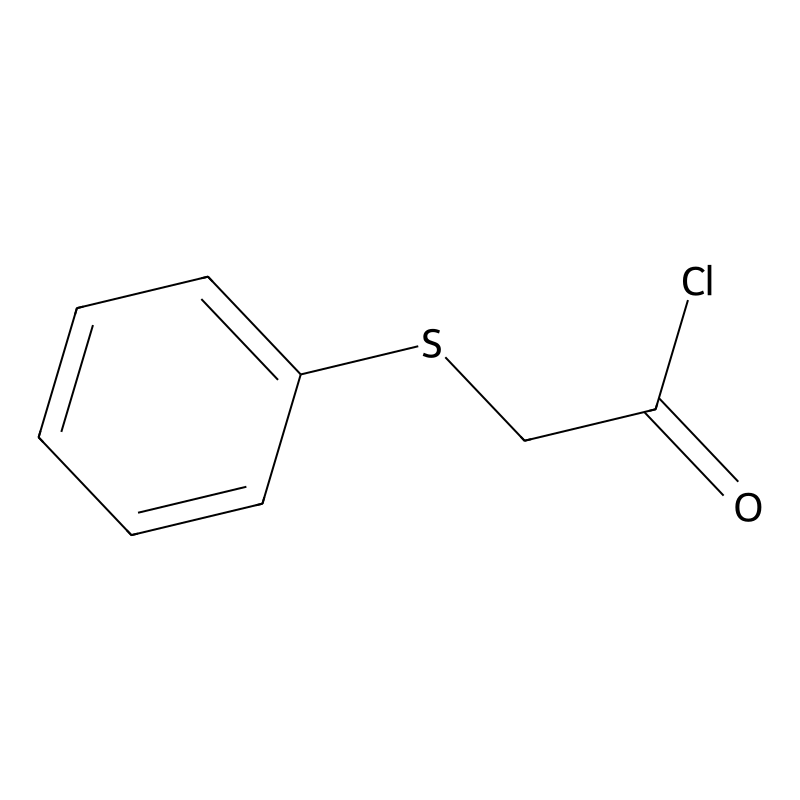(Phenylthio)acetyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Precursor for Thioesters and Thiol Esters:
(Phenylthio)acetyl chloride serves as a valuable building block for the synthesis of thioesters and thiol esters. These compounds play a crucial role in biological processes and drug discovery. The reactive acyl chloride moiety readily reacts with various nucleophiles, including thiols and alcohols, to form the desired thioesters or thiol esters. Source: Organic Syntheses, Vol. 72, p. 121
Synthesis of Heterocyclic Compounds:
(Phenylthio)acetyl chloride is a useful reagent for the construction of heterocyclic compounds, which are ring structures containing atoms other than carbon in the ring. These heterocyclic compounds are prevalent in numerous natural products and pharmaceuticals. The versatility of (phenylthio)acetyl chloride allows for the incorporation of the phenylsulfanyl (phenylthio) group into the heterocyclic ring, leading to diverse and potentially bioactive molecules. Source: Journal of the American Chemical Society, 1978, 100 (23), 7233-7235:
(Phenylthio)acetyl chloride is a chemical compound with the molecular formula CHClOS and a CAS number of 7031-27-8. It appears as a colorless to yellowish liquid with a pungent odor. This compound is classified as an acid chloride, which makes it highly reactive, particularly with water and alcohols, leading to the release of hydrogen chloride gas. Due to its corrosive nature, contact with skin or eyes can cause severe irritation and burns .
- Hydrolysis: When exposed to water, it hydrolyzes to form (phenylthio)acetic acid and hydrochloric acid.
- Nucleophilic Substitution: It can react with nucleophiles such as amines or alcohols, forming corresponding amides or esters.
- Acylation Reactions: This compound can acylate various substrates, including phenols and amines, leading to the formation of thioesters and amides respectively .
The synthesis of (phenylthio)acetyl chloride typically involves the reaction of (phenylthio)acetic acid with oxalyl chloride or thionyl chloride:
- Using Oxalyl Chloride:
- Dissolve (phenylthio)acetic acid in an appropriate solvent like toluene.
- Slowly add oxalyl chloride under an inert atmosphere.
- Stir the mixture at room temperature until the reaction is complete.
- Evaporate the solvent to yield (phenylthio)acetyl chloride.
- Using Thionyl Chloride:
(Phenylthio)acetyl chloride finds applications primarily in organic synthesis:
- Synthesis of Thioesters: It serves as a reagent for synthesizing thioesters from carboxylic acids.
- Pharmaceuticals: It can be used in the development of pharmaceutical compounds where thioester linkages are beneficial.
- Chemical Research: Utilized in laboratories for various synthetic pathways involving acylation reactions .
Interaction studies involving (phenylthio)acetyl chloride are essential for understanding its reactivity and potential hazards. The compound is known to react violently with strong oxidizing agents and bases. Additionally, it may release toxic gases upon contact with moisture or water, necessitating careful handling in laboratory settings .
Similar Compounds: Comparison
Several compounds share structural similarities with (phenylthio)acetyl chloride. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Acetyl Chloride | CHClO | Simpler structure; widely used as an acylating agent. |
| Phenylacetyl Chloride | CHClO | Contains a phenyl group; less reactive than (phenylthio)acetyl chloride. |
| Benzoyl Chloride | CHClO | Contains a carbonyl group; used in Friedel-Crafts acylation. |
| Thioacetic Acid | CHOS | Similar reactivity; lacks the chlorinated functional group. |
(Phenylthio)acetyl chloride is unique due to its combination of a phenyl group and a thioether moiety, which may influence its reactivity and potential applications compared to other acid chlorides .
XLogP3
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive








